
N-Methylbenzylamine
Overview
Description
N-Methylbenzylamine (N-MBA, C₈H₁₁N) is a secondary amine consisting of a benzyl group (–CH₂C₆H₅) linked to a methyl-substituted nitrogen. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol, a boiling point of 185–187°C, and a density of 0.95 g/cm³ . Synthesized via reductive amination of acetophenone or alkylation of benzylamine, it is slightly water-soluble but miscible with organic solvents like ethanol and ether. Key applications include:
- Pharmaceuticals: As a precursor in acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (IC₅₀ values as low as 87 nM) .
- Analytical Chemistry: As a chemoselective probe for short-chain fatty acid (SCFA) quantification in human samples via UHPLC-MS .
- Catalysis: In titanium-mediated hydroaminoalkylation of alkenes and dienes, yielding linear products with >70% efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylmethylamine can be synthesized through several methods. One common method involves the reduction of N-methyl-1-phenylmethanimine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in dichloromethane at room temperature under atmospheric pressure for about three hours .
Another method involves the reaction of benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like benzene at elevated temperatures .
Industrial Production Methods
In industrial settings, N-Benzylmethylamine is often produced through the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This method is preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Benzylmethylamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-Benzylmethylamine can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding imines or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
NMBA is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of drugs. For instance, NMBA has been utilized in the production of statin amine salts, such as rosuvastatin N-methylbenzylamine salt, which demonstrates improved purity and yield compared to traditional methods using optical isomers .
Case Study:
A study demonstrated that NMBA can be effectively used to create high-purity rosuvastatin salts through a simple reaction with rosuvastatin in organic solvents like methylene chloride and acetonitrile. This method not only simplifies the purification process but also enhances the optical purity of the final product .
Organic Synthesis
Building Block in Organic Chemistry:
NMBA acts as a crucial building block in organic synthesis, enabling chemists to construct complex molecules. Its reactivity allows it to participate in various reactions, including alkylation and acylation, making it invaluable for research and industrial applications.
Data Table: Organic Reactions Involving NMBA
Polymer Production
Specialty Polymers:
NMBA is employed in the formulation of specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites.
Analytical Chemistry
Reagent in Analytical Methods:
In analytical chemistry, NMBA serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.
Agrochemical Formulations
Enhancing Pesticide Efficacy:
NMBA is involved in developing agrochemicals that improve the effectiveness of pesticides and herbicides. Its application can lead to formulations that are more efficient at lower concentrations, reducing environmental impact.
Case Study:
Research indicates that formulations containing NMBA have shown improved performance in pest control trials compared to conventional formulations .
Toxicological Studies
Degradation Pathways:
Recent studies have explored the degradation pathways of NMBA during chlorination processes, highlighting its potential environmental impact when used in water treatment facilities . Understanding these pathways is crucial for developing strategies to mitigate harmful byproducts such as NDMA (N-nitrosodimethylamine), which can form during chloramination processes .
Mechanism of Action
The mechanism of action of N-Benzylmethylamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound | Structure | Substituents on Nitrogen | Classification |
---|---|---|---|
Benzylamine | C₆H₅CH₂NH₂ | –NH₂ (primary) | Primary amine |
N-Methylbenzylamine | C₆H₅CH₂NHCH₃ | –NHCH₃ (secondary) | Secondary amine |
N,N-Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | –N(CH₃)₂ (tertiary) | Tertiary amine |
N-Ethylbenzylamine | C₆H₅CH₂NHC₂H₅ | –NHC₂H₅ (secondary) | Secondary amine |
Key Differences :
- Primary amines (e.g., benzylamine) exhibit higher nucleophilicity due to less steric hindrance.
- Tertiary amines (e.g., N,N-dimethylbenzylamine) are less reactive in nucleophilic substitutions but serve as catalysts in epoxy resins .
- Secondary amines (e.g., N-MBA) balance reactivity and steric effects, making them versatile in drug design and catalysis .
Physical and Chemical Properties
Trends :
- Polarity : Decreases with increasing alkyl substitution (benzylamine > N-MBA > N,N-dimethylbenzylamine).
- Volatility : Tertiary amines have lower boiling points due to reduced hydrogen bonding.
Reactivity in Key Reactions
Biological Activity
N-Methylbenzylamine (NMBA), a derivative of benzylamine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of NMBA, highlighting its mutagenic properties, synthetic applications, and case studies that illustrate its significance in pharmacology.
- Molecular Formula : CHN
- Molecular Weight : 121.18 g/mol
- CAS Number : 103-67-3
- Physical State : Liquid at room temperature
- Boiling Point : 186 °C
- Solubility : Soluble in water
NMBA is characterized by a methyl group attached to the nitrogen of benzylamine, which influences its reactivity and biological interactions.
Mutagenic Activity
Research indicates that NMBA possesses significant mutagenic properties. A study on unsymmetrically substituted N-nitrosomethylbenzylamine revealed that it acts as an oesophageal carcinogen with both methylating and benzylating capabilities. The mutagenicity was assessed using Salmonella typhimurium strains TA 98 and TA 1535, where NMBA exhibited direct mutagenic effects. Notably, the compound required enzymatic activation to exhibit its full mutagenic potential, suggesting that metabolic processes play a crucial role in its biological activity .
Table 1: Mutagenicity of NMBA Derivatives
Compound | Mutagenicity in TA 98 | Mutagenicity in TA 1535 |
---|---|---|
N-nitrosomethylbenzylamine | High | Moderate |
N-nitrosobenzylurea | High | High |
N-nitroso-acetoxymethyl-benzylamine | Moderate | Low |
Synthetic Applications
NMBA is not only significant for its biological activity but also serves as an important building block in organic synthesis. It has been utilized in the synthesis of various compounds, including N-methylbenzylammonium fluorochromate(VI) (MBAFC), which acts as a selective oxidant for aryl alcohols under mild conditions. The efficiency of MBAFC was notably enhanced when absorbed on silica gel, demonstrating NMBA's utility in facilitating chemical reactions with high yields .
Table 2: Oxidation Reactions Using MBAFC
Substrate | Product | Yield (%) |
---|---|---|
p-Methylbenzylalcohol | p-Methylbenzaldehyde | 92 |
p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 90 |
Cyclohexanol | Cyclohexanone | 75 |
Case Studies
- Antiarrhythmic Properties : NMBA has been studied for its role as an antiarrhythmic agent. It inhibits Ca/calmodulin-dependent serine–threonine protein kinase II (CaMKII), which is implicated in cardiac function regulation. In clinical observations, NMBA demonstrated effectiveness in reducing supraventricular tachycardia (SVT) episodes following inhalation of fenoterol, showcasing its potential therapeutic applications in cardiology .
- Mutagenicity Studies : A detailed investigation into the mutagenic effects of NMBA derivatives highlighted their capacity to induce DNA damage through benzylation mechanisms. These findings support the hypothesis that enzymatic activation of NMBA can lead to significant biological consequences, emphasizing the need for caution in handling such compounds due to their potential carcinogenic effects .
Q & A
Q. Basic: What are the standard synthetic routes for N-methylbenzylamine, and how do reaction conditions influence yield?
This compound is typically synthesized via:
- Reductive amination : Reacting benzaldehyde with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) .
- Alkylation of sulfonamides : Protecting benzylamine or methylamine as a sulfonamide, followed by alkylation and deprotection .
- Aqueous-phase synthesis : Using benzyl chloride and methylamine in NaOH, yielding ~75% under optimized conditions .
Key factors : Solvent polarity (THF vs. hexane), temperature (room temp for aqueous methods), and catalyst choice (e.g., Pd-C vs. NaBH₄) critically affect yield and purity.
Q. Advanced: How do competing pathways in reductive amination impact selectivity for this compound?
Reductive amination can produce tertiary amines or byproducts if excess carbonyl or amine is used. Evidence suggests:
- Pathway 1 (benzaldehyde + methylamine) is preferred due to methylamine’s lower steric hindrance .
- Competing routes (e.g., self-condensation of benzaldehyde) are suppressed by slow reagent addition and excess H₂ .
- Stereochemical outcomes (e.g., racemization in lithiated intermediates) require chiral auxiliaries or sparteine-mediated resolution .
Methodological tip : Use kinetic studies (NMR monitoring) to track intermediates and optimize stoichiometry .
Q. Basic: What analytical techniques are essential for characterizing this compound?
- IR spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- NMR : Distinct signals for benzyl (δ 7.2–7.4 ppm, aromatic) and N-methyl (δ 2.3 ppm, singlet) groups.
- Mass spectrometry : Molecular ion at m/z 121 (C₈H₁₁N⁺) .
Validation : Cross-reference with databases like NIST Chemistry WebBook .
Q. Advanced: How can contradictory toxicological data (e.g., carcinogenicity) be resolved methodologically?
Evidence highlights conflicting tumorigenic results in rodent studies :
Study | Dose (g/kg) | Duration | Outcome |
---|---|---|---|
Rat (TDLo) | 28 | 8 weeks | Tumorigenic |
Mouse (TDLo) | 4.8 | 16 days | No effect |
Resolution strategies :
- Dose-response studies to identify thresholds.
- Mechanistic assays (e.g., genotoxicity via Ames test).
- Species-specific metabolic profiling to reconcile interspecies differences .
Q. Advanced: How is this compound applied in chemoselective probes for short-chain fatty acid (SCFA) analysis?
Recent work uses this compound as a reactive moiety to:
- Derivatize SCFAs (e.g., acetate, propionate) for UHPLC-MS detection .
- Enable magnetic separation of analytes, reducing matrix interference .
Protocol : Synthesize ¹³C-labeled internal standards for quantification; validate via spike-recovery assays in biological samples.
Q. Basic: What safety protocols are critical when handling this compound?
- Avoid nitrosating agents : Reaction with NaNO₂ produces carcinogenic N-nitrosamines .
- PPE : Use nitrile gloves and fume hoods due to volatility and basicity (pH ~10–12).
- Storage : Inert atmosphere (N₂) to prevent oxidation .
Q. Advanced: What mechanistic insights explain racemization in α-lithiated N-BOC-N-methylbenzylamine?
- Kinetic vs. thermodynamic control : (-)-Sparteine induces enantioselective lithiation (88% ee), but rapid racemization occurs via solvent-dependent inversion (THF vs. hexane) .
- Adduct stabilization : (S)-aminobenzyllithium-sparteine complexes restore enantioselectivity over 15–45 min .
Implications : Optimize solvent and electrophile addition timing for asymmetric synthesis.
Q. Basic: Is this compound a validated biomarker for dietary intake?
- Source : Found in carrots (Daucus carota) and proposed as a biomarker .
- Validation gap : Limited clinical data; prioritize LC-MS/MS assays with isotopic dilution for specificity .
Q. Advanced: How can green chemistry principles optimize this compound synthesis?
- Aqueous-phase alkylation : Reduces organic solvent use (e.g., 25% methylamine in H₂O) .
- Catalyst recycling : Pd-C recovery via filtration improves E-factor.
- Waste analysis : Monitor byproduct formation (e.g., benzyl alcohol) via GC-MS .
Q. Advanced: How to address discrepancies in reported synthetic yields (e.g., 75% vs. lower values)?
Root causes :
Properties
IUPAC Name |
N-methyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13426-94-3 (hydrochloride) | |
Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048439 | |
Record name | N-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | N-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.65 [mmHg] | |
Record name | N-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-67-3 | |
Record name | N-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLBENZYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.